Urea, N-(4-chlorophenyl)-N'-(1-methylethyl)-
Description
Historical Context and Significance in Agricultural Research
The development of phenylurea herbicides marked a significant advancement in chemical weed control. The first compound in this class, N,N-dimethyl-N'-(4-chlorophenyl)-urea, known as Monuron, was introduced in 1952 by DuPont. epa.gov This discovery paved the way for the synthesis and commercialization of a wide range of related compounds.
Isoproturon (B30282), or N-(4-chlorophenyl)-N'-(1-methylethyl)-urea, was later introduced in 1971 by a collaboration of agrochemical companies including Hoechst AG, Rhône-Poulenc, and Ciba-Geigy AG. It quickly became one of the most extensively used herbicides globally for the selective control of weeds in crops such as wheat, barley, and rye. researchgate.net
The widespread and prolonged use of Isoproturon has made it a significant subject of agricultural research. Its efficacy and persistence in the environment have been studied extensively. Furthermore, the emergence of herbicide-resistant weed populations, a notable challenge in modern agriculture, has often been linked to the use of Isoproturon. This has spurred considerable research into the mechanisms of herbicide resistance and the development of sustainable weed management strategies.
Overview of Research Trajectories for Photosystem II Inhibitors
N-(4-chlorophenyl)-N'-(1-methylethyl)-urea functions by inhibiting photosynthesis at a specific site within the plant cell known as Photosystem II (PSII). ucanr.edu Herbicides that target this pathway are among the most important and widely studied classes of weed control agents. While many of these chemicals were developed in the 1950s, their precise mode of action was not fully elucidated until the 1960s. lsuagcenter.com
The fundamental mechanism of PSII inhibitors involves blocking the photosynthetic electron transport chain. ucanr.eduresearchgate.net These herbicides bind to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts. ucanr.edu This binding action physically obstructs the docking site for plastoquinone, a key molecule responsible for accepting and transferring electrons. The blockage of electron flow halts the fixation of carbon dioxide and the production of ATP and NADPH, the energy currencies essential for plant growth. ucanr.edu
However, the ultimate death of the plant is not primarily due to starvation. The interruption of electron transport leads to the formation of highly reactive molecules, such as triplet chlorophyll (B73375) and singlet oxygen, which initiate a cascade of oxidative damage. ucanr.edu This process, known as lipid peroxidation, destroys cell membranes, leading to leakage of cellular contents and rapid tissue necrosis. ucanr.eduresearchgate.net
Research into PSII inhibitors has revealed that different chemical families bind to the D1 protein in distinct, though sometimes overlapping, ways. This has led to a classification system based on their binding behavior. For instance, the Herbicide Resistance Action Committee (HRAC) classifies these herbicides into different groups. The ureas (including Isoproturon) and amides are typically placed in the C2 group (WSSA Group 7), which are known to bind at the Histidine 215 amino acid location on the D1 protein. ucanr.edupressbooks.pub This is distinct from other PSII inhibitors like the triazines (Group C1/WSSA Group 5), which bind at the Serine 264 location. pressbooks.pubumn.edu This differentiation in binding sites is a critical area of research, influencing the development of new herbicides and strategies to manage cross-resistance in weed populations. pressbooks.pub
Interactive Table: Chemical Families of Photosystem II Inhibitors
| Chemical Family | Examples | HRAC Group (Legacy) | WSSA Group | Binding Site |
|---|---|---|---|---|
| Triazines | Atrazine, Simazine | C1 | 5 | Serine 264 Binders |
| Triazinones | Metribuzin, Hexazinone (B1673222) | C1 | 5 | Serine 264 Binders |
| Uracils | Bromacil, Terbacil | C1 | 5 | Serine 264 Binders |
| Ureas (Phenylureas) | Diuron, Linuron, Isoproturon | C2 | 7 | Histidine 215 Binders |
| Amides | Propanil | C2 | 7 | Histidine 215 Binders |
| Nitriles | Bromoxynil, Ioxynil | C3 | 6 | Histidine 215 Binders |
| Benzothiadiazinones | Bentazon | C3 | 6 | Histidine 215 Binders |
Data sourced from multiple scientific sources. ufl.eduucanr.edupressbooks.pubumn.edu
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROBZIOHWNEGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400165 | |
| Record name | Urea, N-(4-chlorophenyl)-N'-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22175-16-2 | |
| Record name | Urea, N-(4-chlorophenyl)-N'-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22175-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Structural Modifications of N 4 Chlorophenyl N 1 Methylethyl Urea and Analogues
Established Synthetic Pathways for Phenylurea Compounds
The synthesis of phenylurea compounds, including N-(4-chlorophenyl)-N'-(1-methylethyl)-urea, is well-documented, relying on a few robust and versatile chemical reactions. The most common methods involve the reaction of an aryl amine or its derivative with a reagent that provides the carbonyl group and the second nitrogen substituent.
One of the oldest and most direct methods is the reaction of a primary aromatic amine, such as 4-chloroaniline (B138754), with urea (B33335). chemicalbook.com Heating an aniline (B41778) salt with urea in an aqueous solution can produce the corresponding phenylurea. wikipedia.org This reaction proceeds through an equilibrium where urea forms ammonium (B1175870) cyanate, which then reacts with the aniline. wikipedia.org However, this method can suffer from the formation of symmetrical diarylurea byproducts, such as N,N′-bis(4-chlorophenyl)urea. wikipedia.org
The most widely employed industrial method involves the use of isocyanates. In this pathway, an aromatic amine is first converted into a highly reactive isocyanate intermediate. This is traditionally achieved by reacting the amine with phosgene (B1210022) (carbonyl chloride) or a safer phosgene equivalent like triphosgene. The resulting aryl isocyanate, in this case, 4-chlorophenyl isocyanate, is then reacted with a primary or secondary amine, such as isopropylamine, to yield the final unsymmetrical urea derivative. This method is highly efficient and versatile, allowing for the synthesis of a wide array of substituted phenylureas. nih.gov
A variation of this approach involves the aminolysis of carbamates. An aryl amine can be reacted with an agent like phenyl chloroformate to produce a stable phenyl carbamate (B1207046) intermediate. This carbamate can then be treated with a desired amine (e.g., isopropylamine) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to form the target urea compound. This pathway offers a milder and often safer alternative to the direct use of phosgene.
The following table summarizes these established synthetic pathways.
| Synthetic Pathway | Key Reactants | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| From Urea | Aryl Amine (or salt), Urea | Heating in aqueous or acidic solution | Uses simple, inexpensive starting materials | Can produce significant symmetrical diarylurea byproducts; may require harsh conditions |
| Isocyanate Route (via Phosgene) | Aryl Amine, Phosgene (or equivalent), Second Amine | Two-step process, often with a base; controlled temperature | High yield, versatile, widely applicable for industrial scale | Uses highly toxic and hazardous phosgene; requires careful handling |
| Isocyanate Route (direct) | Aryl Isocyanate, Second Amine | Reaction in an inert solvent, often at room temperature | Simple, high-yielding, and clean reaction | Requires pre-synthesized or commercially available isocyanate |
| Carbamate Aminolysis | Aryl Amine, Chloroformate, Second Amine | Two-step process; formation of carbamate followed by aminolysis | Milder conditions, avoids direct use of phosgene | Multi-step process, may have lower overall yield |
Exploration of Novel Synthetic Routes for N-(4-chlorophenyl)-N'-(1-methylethyl)-urea
While traditional methods are effective, research continues to explore novel synthetic routes that offer improvements in safety, environmental impact, and efficiency, aligning with the principles of green chemistry. nih.gov For the specific synthesis of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea, these efforts focus on avoiding hazardous reagents and minimizing waste.
The most direct and common laboratory and industrial synthesis for N-(4-chlorophenyl)-N'-(1-methylethyl)-urea involves the reaction of 4-chlorophenyl isocyanate with isopropylamine. This method is straightforward and typically provides a high yield of the desired product.
Novel approaches aim to circumvent the use of phosgene for the in situ generation of the isocyanate. One such innovative, phosgene-free method utilizes 3-substituted dioxazolones as carbonylating agents. researchgate.net These heterocyclic compounds can react with amines under milder conditions to generate the urea linkage without the need for toxic intermediates. This represents a significant step towards a safer and more environmentally friendly synthesis of unsymmetrical ureas.
Another area of exploration involves the use of dimethylamine (B145610) salts in the presence of an organic base, which can react with carbamate-like precursors. google.com This method avoids the side reactions of isocyanates with water or alcohol and reduces the loss of volatile amine reagents, leading to higher yields and fewer by-products. google.com Such strategies simplify the operational procedure and lower equipment requirements.
Furthermore, the application of green chemistry techniques is being explored. This includes:
Catalytic Approaches: Developing new catalysts that can facilitate the carbonylation of 4-chloroaniline using safer carbon monoxide sources, such as CO surrogates.
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener solvents like ionic liquids or supercritical fluids to reduce environmental emissions.
Energy Inputs: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter time frames. nih.gov
Design and Synthesis of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea Derivatives for Enhanced Biological Activity or Environmental Profile
The structural framework of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea serves as a template for designing new molecules with modified properties. The design and synthesis of its derivatives are primarily driven by the goals of enhancing a specific biological activity or improving the compound's environmental profile, particularly its biodegradability.
Enhanced Biological Activity: The biological activity of phenylurea compounds is highly dependent on the nature and position of substituents on both the phenyl ring and the terminal nitrogen atom. By systematically modifying the parent structure of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea, researchers can tune its efficacy and selectivity.
Phenyl Ring Modifications: Replacing the 4-chloro substituent with other halogens (e.g., -F, -Br), electron-donating groups (e.g., -CH3, -OCH3), or electron-withdrawing groups (e.g., -CF3) can significantly alter the compound's interaction with its biological target. These changes can affect properties such as binding affinity, uptake by the target organism, and metabolic stability.
N'-Alkyl Group Modifications: The isopropyl group on the N' atom is crucial for activity, but modifying its size and structure can fine-tune the compound's properties. For example, replacing the isopropyl group with other alkyl chains (e.g., ethyl, tert-butyl) or introducing functional groups (e.g., a hydroxyl or methoxy (B1213986) group) can alter the molecule's lipophilicity, solubility, and metabolic fate. This can lead to derivatives with increased potency or a different spectrum of activity.
Improved Environmental Profile: A major concern with many phenylurea herbicides is their persistence in the environment. researchgate.net The degradation of these compounds in soil and water can be slow, potentially leading to contamination. nih.gov The design of new derivatives often focuses on introducing structural features that facilitate biodegradation.
The primary degradation pathways for phenylureas include N-dealkylation and oxidation of the alkyl and aryl moieties. Research has shown that the structure of the N-alkyl group can significantly influence the rate of microbial degradation. For instance, the degradation rate of isoproturon (B30282), a related herbicide, appears to be affected by the presence of the isopropyl group. nih.gov This suggests that designing analogues of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea with different N'-alkyl substituents could be a viable strategy to control their environmental persistence. Derivatives with linear alkyl chains or those containing functional groups susceptible to enzymatic attack may exhibit faster degradation rates.
The following table outlines strategies for the design of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea derivatives.
| Modification Site | Example Modification | Design Rationale | Potential Outcome |
|---|---|---|---|
| Phenyl Ring (Position 4) | Replace -Cl with -CF3 | Increase electron-withdrawing character, potentially enhance binding affinity | Altered biological activity spectrum or potency |
| Phenyl Ring (Other Positions) | Add a -CH3 group at position 2 or 3 | Introduce steric hindrance, alter metabolic profile | Increased selectivity, modified persistence |
| N'-Alkyl Group | Replace isopropyl with n-propyl or sec-butyl | Modify lipophilicity and susceptibility to N-dealkylation | Enhanced or reduced biological activity, altered rate of biodegradation |
| N'-Alkyl Group | Introduce a hydroxyl group (e.g., -CH(CH3)CH2OH) | Increase water solubility, provide a site for metabolic conjugation | Faster environmental degradation, potentially lower bioaccumulation |
Mechanistic Investigations of N 4 Chlorophenyl N 1 Methylethyl Urea Action
Molecular and Cellular Mechanisms of Photosystem II Inhibition
Isoproturon (B30282) exerts its phytotoxic effects by targeting the Photosystem II (PSII) complex, a multi-subunit pigment-protein complex embedded in the thylakoid membranes of chloroplasts. nih.govumn.edu This complex is responsible for the light-driven oxidation of water and the reduction of plastoquinone, initiating the photosynthetic electron transport chain. researchgate.net Isoproturon is classified among herbicides that act by binding to the D1 protein of the PSII reaction center, effectively blocking the electron flow. ucanr.eduunl.educambridge.org
The primary target of Isoproturon within PSII is the D1 protein, a core component of the reaction center. nih.govnih.gov Specifically, Isoproturon binds to the QB binding niche on the D1 protein. nih.govresearchgate.netlsuagcenter.com This binding is competitive with plastoquinone (PQ), the native electron acceptor molecule. unl.edunih.gov By occupying the QB site, Isoproturon physically prevents the binding of plastoquinone, thereby halting the transfer of electrons. unl.eduwssa.net
The interaction between Isoproturon and the D1 protein involves specific amino acid residues within the binding pocket. Phenylurea herbicides are known to interact with residues such as histidine (His215) and serine (Ser264) in the D1 protein. wssa.netresearchgate.net This binding displaces the plastoquinone molecule that would normally shuttle electrons away from PSII. andreiherdean.com The affinity of Isoproturon for this site is high, with studies on the macrophyte Elodea densa determining a dissociation constant (Kd) for the Isoproturon/D1 protein complex of 1.2 x 10-7 M, indicating a strong binding interaction. nih.gov
| Component | Description | Reference |
|---|---|---|
| Target Protein | D1 protein of the Photosystem II reaction center | ucanr.edunih.gov |
| Binding Site | QB (secondary quinone acceptor) binding niche | nih.govlsuagcenter.com |
| Mechanism of Competition | Competitively inhibits the binding of Plastoquinone (PQ) | unl.edunih.gov |
| Key Amino Acid Residues | Involves interaction with residues such as His215 and Ser264 | wssa.netresearchgate.net |
| Binding Affinity (Kd) | 1.2 x 10-7 M in Elodea densa | nih.gov |
The binding of Isoproturon to the D1 protein directly interrupts the photosynthetic electron transport chain. youtube.com In a normally functioning PSII, light energy excites electrons which are then passed from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), which is plastoquinone. nih.govresearchgate.net Isoproturon blocks the transfer of electrons from QA to QB. nih.govnih.gov
This blockage has two major consequences. First, it halts the linear flow of electrons, which prevents the reduction of NADP+ to NADPH and the generation of a proton gradient necessary for ATP synthesis. unl.edunih.gov These two molecules, ATP and NADPH, are essential energy carriers required for the fixation of CO2 in the Calvin cycle. unl.edu Second, the blockage of electron flow leads to an over-reduced state of QA and the accumulation of highly energetic, excited chlorophyll (B73375) molecules. ucanr.edu This energy is transferred to molecular oxygen, promoting the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. unl.educambridge.org These ROS initiate a cascade of damaging reactions, including lipid peroxidation and protein degradation, which destroy the integrity of cell membranes, causing them to leak. ucanr.edunih.gov This rapid cellular damage, rather than simple starvation from lack of photosynthesis, is the primary cause of plant death. ucanr.eduunl.edu
Uptake, Translocation, and Subcellular Localization in Target Organisms
The efficacy of Isoproturon as a herbicide depends on its ability to be absorbed by the target plant, move to its site of action, and accumulate at a sufficient concentration. Isoproturon is a systemic herbicide that can be absorbed through both the roots from the soil and, to some extent, the leaves. herts.ac.ukucanr.eduoup.com Following root uptake, it is primarily translocated upwards throughout the plant via the xylem, the water-conducting tissue. ucanr.edulsuagcenter.com
Once it reaches the leaf cells, Isoproturon moves to its subcellular site of action: the chloroplast. lsuagcenter.com Within the chloroplast, it targets the thylakoid membranes where the Photosystem II complex is located. ucanr.edud-nb.info This specific localization allows it to bind to the D1 protein and inhibit photosynthesis directly at its source. ucanr.edulsuagcenter.com The movement from soil to root and subsequent translocation to the chloroplasts is a critical part of its systemic herbicidal action. lsuagcenter.comnih.gov
Biochemical Pathways Affected Beyond Photosystem II
While the primary mechanism of Isoproturon's toxicity is the inhibition of PSII, this initial disruption triggers a cascade of secondary effects on other biochemical pathways. The most significant of these is the induction of severe oxidative stress. nih.gov
The generation of ROS due to the blocked electron transport chain leads to widespread cellular damage. cambridge.orgnih.gov Research has shown that wheat plants treated with Isoproturon exhibit an accumulation of superoxide (O2-) and hydrogen peroxide (H2O2), which results in the peroxidation of plasma membrane lipids in both roots and leaves. nih.gov
This oxidative stress and the direct inhibition of energy production affect other cellular functions and metabolic pathways:
Pigment Content : A noticeable effect is the decrease in chlorophyll content, leading to chlorosis (yellowing) of the leaves. nih.govccsenet.org This is a direct consequence of the photo-oxidative damage to the chloroplasts. nih.gov
Carbon Fixation : The activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the key enzyme in the Calvin cycle responsible for CO2 fixation, has been observed to decrease in plants treated with Isoproturon. nih.gov This is a downstream effect of the lack of ATP and NADPH from the light reactions. nih.gov
| Affected Pathway/Process | Observed Effect | Underlying Cause | Reference |
|---|---|---|---|
| Oxidative Stress | Accumulation of ROS (O2-, H2O2); lipid peroxidation | Blocked electron transport chain | nih.gov |
| Pigment Synthesis | Decreased chlorophyll content (chlorosis) | Photo-oxidative damage to chloroplasts | nih.gov |
| Carbon Fixation (Calvin Cycle) | Decreased activity of RuBisCO enzyme | Depletion of ATP and NADPH | nih.gov |
| General Synthesis | Reduction in protein and RNA synthesis | General cellular stress and energy depletion | ucanr.edu |
Environmental Fate and Transport Dynamics of N 4 Chlorophenyl N 1 Methylethyl Urea
Degradation Processes in Environmental Matrices
The environmental persistence and transformation of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea, a substituted phenylurea compound, are governed by a combination of physical, chemical, and biological processes. Understanding these degradation pathways is crucial for assessing its environmental impact. Due to the limited availability of specific data for N-(4-chlorophenyl)-N'-(1-methylethyl)-urea, this analysis draws upon research conducted on structurally similar and widely studied phenylurea herbicides, such as isoproturon (B30282) and monuron, to infer potential degradation mechanisms.
Photolytic Degradation in Aqueous and Terrestrial Systems
Photolytic degradation, or photolysis, is a significant abiotic process that contributes to the breakdown of phenylurea compounds in the environment through the action of sunlight.
To enhance the degradation of persistent organic pollutants like phenylurea herbicides, Advanced Oxidation Processes (AOPs) are employed. These methods generate highly reactive hydroxyl radicals (•OH) that can rapidly oxidize organic molecules.
Fenton and Photo-Fenton Processes: The Fenton reaction (Fe²⁺ + H₂O₂) and its light-enhanced version, the photo-Fenton process (Fe²⁺/H₂O₂/UV), are effective for degrading phenylurea herbicides. usv.ro In these systems, hydroxyl radicals attack the N-terminal group of the urea (B33335) side chain, leading to sequential N-dealkylation, followed by hydrolysis to form aniline (B41778) derivatives. usv.ro Further oxidation can lead to the opening of the aromatic ring, resulting in the formation of smaller carboxylic acids and ultimately mineralization to CO₂, water, and inorganic ions. usv.ro For the degradation of isoproturon, the photo-Fenton reaction has been shown to be more rapid than heterogeneous photocatalytic systems. usv.ro
TiO₂ Photocatalysis: Titanium dioxide (TiO₂) is a widely used semiconductor photocatalyst. When irradiated with UV light, TiO₂ generates electron-hole pairs, which react with water and oxygen to produce hydroxyl radicals. usv.ro The photocatalytic degradation of isoproturon over irradiated TiO₂ suspensions has been studied, with the process following Langmuir-Hinshelwood kinetics at concentrations below 1 mg/L. uni.lu The degradation pathway involves the formation of hydroxylated intermediates, organic acids, ketones, and aldehydes, leading to eventual mineralization. researchgate.net The efficiency of TiO₂ photocatalysis can be enhanced by doping it with non-metals like carbon, nitrogen, and sulfur, which increases its activity under visible or solar light. scirp.orgresearchgate.net
Below is a table summarizing the efficiency of different AOPs on related phenylurea herbicides.
| Process | Compound | Conditions | Degradation Efficiency |
|---|---|---|---|
| Photo-Fenton | Isoproturon (0.05 mM) | pH 3; 0.05 mM Fe²⁺; 10 mM H₂O₂ | High degradation rate, significant mineralization |
| TiO₂/UV | Isoproturon | 1g/L TiO₂ | Follows pseudo-first-order kinetics |
| TiO₂/UV/H₂O₂ | Isoproturon (0.05 mM) | 1g/L TiO₂; 0.5 mM H₂O₂ | 98.6% conversion after 60 minutes |
| Solar/TCNS-doped TiO₂ | Isoproturon (1.14 x 10⁻⁴ M) | 1 g/L catalyst, neutral pH | Enhanced activity under solar light |
Microbial Degradation Pathways in Soil and Water
Microbial degradation is a primary mechanism for the dissipation of phenylurea herbicides in soil and aquatic environments. nih.gov Various microorganisms have been shown to utilize these compounds as a source of carbon and nitrogen.
Several bacterial species have been identified that can degrade the phenylurea herbicide isoproturon. These include strains of Sphingomonas, Arthrobacter, Acinetobacter, and Pseudomonas. nih.gov The degradation is often initiated by the N-demethylation of the urea side chain. tum.de For N-(4-chlorophenyl)-N'-(1-methylethyl)-urea, this would likely involve the removal of the isopropyl group.
The primary metabolic pathway for isoproturon involves two main steps:
N-demethylation: The dimethylurea side chain is sequentially demethylated, forming monodemethyl-isoproturon (MDIPU) and then didemethyl-isoproturon (DDIPU). oup.com
Hydrolysis: The urea bridge is hydrolyzed to yield 4-isopropylaniline (B126951). nih.gov
This aniline intermediate is then further degraded. A key step in the breakdown of the aromatic ring is catalyzed by dioxygenase enzymes. For instance, catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are involved in the ortho- and meta-cleavage pathways of the aromatic ring in some isoproturon-degrading bacteria. scholaris.ca
The following table lists bacterial strains known to degrade isoproturon and the identified metabolites.
| Bacterial Strain | Identified Metabolites |
|---|---|
| Sphingomonas sp. ISP1 | 3-(4-isopropylphenyl)-1-methylurea, 3-(4-isopropylphenyl)-urea, 4-isopropylaniline, 4-toluidine |
| Arthrobacter sp. ISP2 | 3-(4-isopropylphenyl)-1-methylurea, 3-(4-isopropylphenyl)-urea, 4-isopropylaniline, 4-toluidine |
| Acinetobacter baumannii 4IA | 3-(4-isopropylphenyl)-1-methylurea, 3-(4-isopropylphenyl)-urea, 4-isopropylaniline, 4-toluidine |
| Pseudomonas sp. ISP3 | 3-(4-isopropylphenyl)-1-methylurea, 3-(4-isopropylphenyl)-urea, 4-isopropylaniline, 4-toluidine |
Fungi also play a role in the transformation of phenylurea herbicides. The soil-borne fungus Rhizoctonia solani is a well-known plant pathogen with a wide range of metabolic capabilities. nih.govmdpi.com While specific studies on the degradation of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea by R. solani are limited, research on other fungi and isoproturon suggests that fungal transformation pathways often involve hydroxylation reactions catalyzed by enzymes such as cytochrome P450 monooxygenases. researchgate.net
The proposed metabolic pathway for the fungal biodegradation of isoproturon involves hydroxylation of the isopropyl group and the aromatic ring, as well as N-demethylation. researchgate.net Rhizoctonia solani is known to produce a variety of secondary metabolites, indicating a complex enzymatic machinery that could potentially be involved in the transformation of xenobiotic compounds. znaturforsch.com
Characterization of Degradation Products and Intermediate Metabolites
The degradation of Isoproturon in the environment proceeds through several biotic and abiotic pathways, leading to the formation of various intermediate metabolites. The primary mechanism, particularly in soil, is microbial degradation. ethz.choup.com
The major biodegradation pathway involves the sequential N-demethylation of the urea side chain. ethz.choup.com Isoproturon is first transformed into N-(4-isopropylphenyl)-N'-methylurea (MDIPU), which is the most frequently detected metabolite in agricultural soils. oup.com Subsequent demethylation leads to the formation of N-(4-isopropylphenyl)urea (DDIPU). oup.comnih.gov This is followed by the cleavage of the urea side chain to yield 4-isopropylaniline (4IA). oup.com
Alternative microbial transformation pathways have also been identified. oup.com These include the hydroxylation of the isopropyl side chain, which can occur at two different positions, resulting in the formation of N-(4-(1-hydroxy-1-methylethyl)phenyl)-N′,N′-dimethylurea (1-OH-IPU) or N-(4-(2-hydroxyisopropyl)phenyl)-N',N'-dimethylurea (2-OH-IPU). oup.comnih.gov Studies have shown that soil fungi are capable of producing both of these hydroxylated metabolites. nih.gov
In addition to microbial action, photochemical degradation can occur, although the compound is generally stable to light. wikipedia.org Under sustained exposure to ultraviolet light, photometabolites can be formed, including 3-(4-isopropylphenyl)-1-methylurea, 3-(4-isopropylphenyl)urea, 4,4'-diisopropylazobenzene, and 4,4'-diisopropylazoxybenzene. who.int
| Metabolite Name | Abbreviation | Formation Pathway |
|---|---|---|
| N-(4-isopropylphenyl)-N'-methylurea | MDIPU | N-demethylation |
| N-(4-isopropylphenyl)urea | DDIPU | N-demethylation |
| 4-isopropylaniline | 4IA | Hydrolysis of urea chain |
| N-(4-(1-hydroxy-1-methylethyl)phenyl)-N′,N′-dimethylurea | 1-OH-IPU | Hydroxylation |
| N-(4-(2-hydroxyisopropyl)phenyl)-N',N'-dimethylurea | 2-OH-IPU | Hydroxylation |
| 3-(4-isopropylphenyl)-1-methylurea | - | Photochemical Degradation |
| 3-(4-isopropylphenyl)urea | - | Photochemical Degradation |
| 4,4'-diisopropylazobenzene | - | Photochemical Degradation |
| 4,4'-diisopropylazoxybenzene | - | Photochemical Degradation |
Hydrolysis and Other Abiotic Transformation Processes
Abiotic transformation processes, such as hydrolysis, play a role in the environmental fate of Isoproturon, although generally to a lesser extent than microbial degradation. The compound is considered very stable to acids and alkalis under normal environmental conditions. wikipedia.org However, hydrolytic cleavage can be induced by strong bases upon heating. wikipedia.org In aqueous environments, it is quite persistent and hydrolyzes slowly. who.int The rate of hydrolysis is influenced by pH, with studies on similar compounds showing greater stability in neutral or slightly alkaline environments in the absence of light. who.intunina.it
Photodegradation is another abiotic process, but Isoproturon is very photochemically stable. wikipedia.org Significant degradation requires sustained exposure to ultraviolet radiation, which leads to the formation of the photoproducts mentioned in the previous section. wikipedia.orgwho.int
Sorption and Desorption Behavior in Soil and Sediment Systems
Sorption to soil and sediment particles is a critical process that influences the mobility, bioavailability, and persistence of Isoproturon. This process is primarily governed by the organic carbon content of the soil. Phenylurea herbicides' sorption behavior generally fits well with the Freundlich isotherm equation. tandfonline.com
Research conducted on low organic carbon agricultural soils has determined the sorption distribution coefficient (Kd) for Isoproturon to be in the range of 0.3 to 1.2 L/kg, decreasing as soil organic carbon content diminishes with depth. researchgate.net The organic carbon-normalized sorption coefficient (Koc), which provides a measure of the inherent tendency of the compound to partition to organic matter, has been calculated with an average value of 246.1 L/kg. researchgate.net This Koc value suggests a moderate potential for sorption to soil organic matter. Desorption studies often show hysteresis, indicating that a fraction of the sorbed Isoproturon is not easily released back into the soil solution, potentially due to stronger binding over time or entrapment within micropores of soil organic matter. tandfonline.com
| Sorption Coefficient | Value | Soil Conditions |
|---|---|---|
| Distribution Coefficient (Kd) | 0.3 - 1.2 L/kg | Low organic carbon agricultural soil |
| Organic Carbon-Normalized Sorption Coefficient (Koc) | 246.1 L/kg (average) | Low organic carbon agricultural soil |
Mobility and Leaching Potential in Agricultural and Natural Environments
The mobility of Isoproturon in soil is relatively high, classifying it as a mobile compound. who.int This mobility, combined with its persistence, creates a potential for leaching into groundwater, a concern that has been noted in multiple field studies. oup.comnih.govwho.int Leaching losses are often associated with heavy precipitation events that occur after the herbicide's application. oup.com Research has indicated that Isoproturon may persist and leach to underlying aquifers for at least three years following its application in agricultural settings. nih.gov
The leaching potential can be estimated using screening tools like the Groundwater Ubiquity Score (GUS), which incorporates both persistence (half-life) and sorption (Koc). A study in low organic carbon soil calculated a GUS score of approximately 2.8 for Isoproturon, which indicates a transient compound with some risk of leaching. researchgate.net The study also found that the application of manure could reduce this leaching risk. researchgate.net
| Parameter | Value | Interpretation |
|---|---|---|
| Groundwater Ubiquity Score (GUS) | ~2.8 | Some leaching risk in low organic carbon soil |
Persistence and Half-Life Determination in Various Environmental Compartments
The persistence of Isoproturon is commonly expressed by its half-life (DT50), which is the time required for 50% of the applied amount to dissipate or degrade. This value varies significantly depending on the environmental compartment and specific conditions such as temperature, moisture, and microbial activity. wikipedia.orgwho.intnih.gov
In soil, the reported DT50 values show considerable variation. Under field conditions, the half-life is estimated to be around 40 days in temperate climates and 15 days in tropical climates. who.int Other studies report a range of 6 to 28 days for the degradation of the majority of the applied compound, while another calculated a DT50 of the extractable parent compound to be approximately 19 days in both laboratory and field settings. wikipedia.orgnih.gov
| Environmental Compartment | Half-Life (DT50) | Reference |
|---|---|---|
| Soil (Field, Temperate) | ~40 days | who.int |
| Soil (Field, Tropical) | ~15 days | who.int |
| Soil (Field/Lab, Extractable) | ~19 days | nih.gov |
| Water | 30 - 40 days | wikipedia.orgwho.int |
| Water Sediment | 149 days | wikipedia.org |
| Soil (Total 14C-Residues) | 1 - 1.4 years | nih.gov |
Ecotoxicological Research and Environmental Impact Assessment of N 4 Chlorophenyl N 1 Methylethyl Urea
Impact on Non-Target Organisms in Aquatic Ecosystems
Due to its use in agriculture, N-(4-chlorophenyl)-N'-(1-methylethyl)-urea is frequently detected in surface waters, where it poses a risk to aquatic life. researchgate.netresearchgate.net Its primary mode of action makes photosynthetic organisms particularly vulnerable, but its effects extend to a range of non-target species, including invertebrates and fish. europa.euentomologyjournals.com The herbicide's chemical stability allows it to persist in aquatic environments, leading to potential long-term exposure for resident organisms. entomologyjournals.com
As a PSII inhibitor, N-(4-chlorophenyl)-N'-(1-methylethyl)-urea is particularly toxic to algae and other aquatic plants, which are often the most sensitive organisms in aquatic ecosystems. europa.eu The herbicide interferes with the electron transport chain in photosynthesis, which leads to the production of toxic oxidants that damage pigments and membranes, ultimately causing cell death. europa.eu This mechanism makes the inhibition of photosynthetic efficiency a reliable predictor for impacts on growth rates and biomass. marineagronomy.org
Studies have demonstrated significant algal growth inhibition at low concentrations. For example, the lowest chronic No Observed Effect Concentration (NOEC) for algae has been reported as 3.2 µg/L. europa.eu Acute toxicity tests have found a 50% effect concentration (EC50) as low as 10 µg/L for the marine diatom Phaeodactylum tricornutum. europa.eu Research comparing different testing methodologies found that a novel electrochemical biosensor with an immobilized Photosystem II (PSII) complex was 1-2 orders of magnitude more sensitive than standard 72-hour algal growth inhibition tests, with a lower limit of detection (10⁻⁸–10⁻⁹ M vs. 10⁻⁷ M). nih.gov
| Parameter | Species | Value | Reference |
| NOEC (chronic) | Algae | 3.2 µg/L | europa.eu |
| EC50 (acute) | Phaeodactylum tricornutum (Diatom) | 10 µg/L | europa.eu |
| EC50 (acute) | Daphnia magna (Invertebrate) | 21 mg/L | normandata.eu |
| NOEC (chronic, reproduction) | Daphnia magna (Invertebrate) | 10 µg/L | europa.eu |
This table presents selected ecotoxicity data for N-(4-chlorophenyl)-N'-(1-methylethyl)-urea on various aquatic organisms.
While generally less sensitive than algae, aquatic invertebrates and fish are also adversely affected by N-(4-chlorophenyl)-N'-(1-methylethyl)-urea exposure. europa.eu Research has focused on sub-lethal endpoints, which can indicate potential long-term impacts on population health and ecosystem stability. entomologyjournals.comucanr.edu
For aquatic invertebrates, the chronic NOEC for the reproduction of Daphnia magna is 10 µg/L. europa.eu In other species, such as the oyster Crassostrea gigas, the herbicide has been shown to induce a significant increase in larval malformations and developmental arrests. researchgate.net
In fish, exposure to sub-lethal concentrations of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea can lead to a variety of physiological and biochemical disruptions. entomologyjournals.comucanr.edu These effects serve as early warning signs of toxicity. entomologyjournals.com Documented sub-lethal effects include:
Behavioral Changes: Fish such as Labeo rohita have exhibited reduced feeding activity and erratic swimming patterns, which can impede growth and increase vulnerability to predators. entomologyjournals.com
Genotoxicity: Studies using methods like the comet assay have revealed dose-dependent increases in DNA damage and fragmentation in fish like Cyprinus carpio. entomologyjournals.com
Neurotoxicity: The compound can inhibit acetylcholinesterase activity, leading to the accumulation of acetylcholine (B1216132) and overstimulation of cholinergic pathways. This disrupts crucial survival behaviors such as stimulus-response and predator avoidance. entomologyjournals.com
Organ Function: Increased levels of creatinine (B1669602) and urea (B33335) in the serum of exposed fish indicate renal toxicity, compromising kidney function. entomologyjournals.com Alterations in liver tissue histology also suggest hepatic stress. entomologyjournals.com
Effects on Soil Microbial Communities and Enzyme Activities
Soil microorganisms are critical to ecosystem services, and their functions can be impacted by pesticide use. researchgate.net The effect of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea on soil microbes can be complex, showing either inhibitory or activating effects depending on the concentration and incubation time. researchgate.net
Research indicates that exposure to this herbicide can alter the composition and metabolic potential of the soil microbial community. oup.com For instance, the genus Variovorax, which has been implicated in the degradation of phenylurea herbicides, has been reported to become more abundant in exposed soils. oup.com Inoculation of agricultural soil with a Sphingomonas sp. strain or a microbial consortium has been shown to significantly enhance the degradation and mineralization of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea compared to uninoculated soil. nih.gov One study found that mineralization in untreated soil was 7.0%, which increased to between 17.4% and 46.0% with the single strain and up to 67.5% with the microbial consortium. nih.gov This suggests that while the herbicide can impact microbial communities, it can also lead to the adaptation of microflora capable of its rapid degradation. researchgate.netoup.com
Interactions with Plant Physiology in Non-Target Species
Herbicide drift can expose non-target terrestrial and aquatic plants to N-(4-chlorophenyl)-N'-(1-methylethyl)-urea, causing unintended phytotoxicity. nih.govau.dk As with algae, the primary mechanism of toxicity is the inhibition of photosynthesis. scielo.brnih.gov
Studies on the non-target aquatic plant Lemna minor (duckweed) showed that continuous exposure causes a significant reduction in photosynthetic pigment and protein concentrations, leading to growth inhibition. nih.gov The herbicide also induces oxidative stress, as evidenced by the accumulation of hydrogen peroxide (H₂O₂) and lipid peroxidation products. nih.gov While the plant's antioxidant enzyme activities are induced to counter this stress, they are often insufficient to prevent damage. nih.gov Even after pulse exposures followed by a recovery period, prolonged oxidative stress is observed. nih.gov The compound also shows a potential for bioaccumulation in Lemna minor, with a bioconcentration factor (BCF) of 15.8 based on fresh weight, indicating a risk of entry into the food chain. researchgate.net
Similar effects have been observed in non-target terrestrial plants. In pea (Pisum sativum), the herbicide significantly inhibited growth, reduced chlorophyll (B73375) content, and enhanced the accumulation of H₂O₂ and ion leakage due to oxidative stress. researchgate.net In maize seedlings, it reduced fresh and dry weight, chlorophyll, and carotenoid content. nih.gov
| Non-Target Species | Observed Physiological Effects | Reference |
| Lemna minor | Reduced photosynthetic pigments, growth inhibition, oxidative stress, bioaccumulation. | researchgate.netnih.gov |
| Pisum sativum | Inhibited growth, reduced chlorophyll, oxidative stress (H₂O₂ accumulation, ion leakage). | researchgate.net |
| Maize | Reduced fresh/dry weight, reduced chlorophyll and carotenoid content, H₂O₂ accumulation. | nih.gov |
This table summarizes the documented physiological effects of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea on various non-target plant species.
Development of Novel Ecotoxicological Methodologies for N-(4-chlorophenyl)-N'-(1-methylethyl)-urea Assessment
Accurate monitoring of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea in environmental samples is crucial for assessing its risk. Various analytical methods have been developed for its detection and quantification. While traditional methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are precise, they can be time-consuming and expensive. ajabs.orgoup.com
Recent advancements have focused on developing more rapid, sensitive, and field-deployable techniques. These novel methodologies include:
Differential Pulse Polarography (DPP): An inexpensive and sensitive electrochemical technique that can perform determinations with smaller solution volumes and without interference from inert carriers in formulations. ajabs.org
PSII-Based Biosensors: These electrochemical biosensors use the herbicide's specific mode of action (PSII inhibition) for detection. They offer higher sensitivity and a much faster analysis time (about 1 hour) compared to the standard 72-hour algal growth inhibition test. nih.gov
QuEChERS Extraction-Spectrofluorimetry: This method combines the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction approach with spectrofluorimetry. It has been effectively applied to determine residues in soil and other matrices with high recovery rates. nih.govresearchgate.net
Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS): This advanced chromatographic technique provides high sensitivity, rapid separation, and robust resistance to matrix interference, allowing for precise quantification in complex environmental and biological samples. mdpi.com
These new approach methodologies (NAMs) are part of a broader trend in ecotoxicology to move towards non-animal technologies and approaches for chemical hazard and risk assessment. usda.govusda.gov
Ecological Risk Assessment Frameworks and Modeling for N-(4-chlorophenyl)-N'-(1-methylethyl)-urea
Ecological Risk Assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects will occur as a result of exposure to one or more stressors, such as a chemical pesticide. epa.govrmpcecologia.comcambridge.org Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established frameworks for conducting ERAs, which are generally applicable to substances like N-(4-chlorophenyl)-N'-(1-methylethyl)-urea. epa.govepa.gov
The ERA framework typically consists of three main phases:
Problem Formulation: This initial phase defines the scope of the assessment. It involves identifying the characteristics of the stressor (the herbicide), the ecosystems and receptors (e.g., aquatic organisms, soil microbes) potentially at risk, and the specific ecological effects to be evaluated (assessment endpoints), such as reduced algal growth or impaired fish reproduction. researchgate.net
Analysis Phase: This phase involves the technical evaluation of data. It includes an Exposure Characterization , which models the environmental fate and transport of the herbicide to predict concentrations in different environmental compartments, and an Ecological Effects Characterization , which uses ecotoxicity data (like the NOEC and EC50 values discussed previously) to establish a dose-response relationship. rmpcecologia.comresearchgate.net
Risk Characterization: In the final phase, the results of the exposure and effects analyses are integrated to estimate the likelihood of adverse effects. This often involves calculating a Risk Quotient (RQ) by comparing the predicted environmental concentration (PEC) with a concentration known to be safe (e.g., the NOEC). The level of uncertainty in the assessment is also described. rmpcecologia.com
For N-(4-chlorophenyl)-N'-(1-methylethyl)-urea, this framework would utilize data on its environmental persistence, mobility, and toxicity to various non-target organisms to assess its risk. herts.ac.uk Modeling its environmental fate, such as its biodegradation half-life in soil and water, is a critical component of the exposure assessment. regulations.govnih.gov Based on such risk assessments, regulatory authorities establish environmental quality standards (EQS) to protect aquatic life. For instance, the EU has set an annual average EQS of 0.3 µg/L for surface waters. herts.ac.uk
Analytical Methodologies for Detection and Quantification of N 4 Chlorophenyl N 1 Methylethyl Urea
The accurate detection and quantification of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea, commonly known as Isoproturon (B30282), in complex environmental matrices are critical for monitoring its distribution and ensuring environmental safety. Various analytical methodologies have been developed that involve sophisticated sample preparation, chromatographic separation, and spectrometric detection techniques to achieve the necessary sensitivity and selectivity.
Bioremediation and Remediation Strategies for N 4 Chlorophenyl N 1 Methylethyl Urea Contamination
Microbial Bioaugmentation and Biostimulation Approaches
The degradation of Isoproturon (B30282) in the environment is predominantly a microbial process. nih.gov Bioaugmentation, the introduction of specific microbial strains or consortia, and biostimulation, the enhancement of indigenous microbial activity, are key strategies to accelerate this process.
A variety of bacterial species have been identified with the ability to degrade Isoproturon. A mixed culture of four bacterial strains, Sphingomonas sp. ISP1, Arthrobacter sp. ISP2, Acinetobacter baumannii 4IA, and Pseudomonas sp. ISP3, was shown to completely degrade Isoproturon at a concentration of 100 mg/L within 10 days. nih.gov The inoculation of this mixed culture into soil that had no previous exposure to the herbicide resulted in a 51% increase in the degradation rate. nih.gov This highlights the efficacy of bioaugmentation in enhancing the remediation of contaminated soils.
The degradation of Isoproturon by these microbial consortia involves the formation of several intermediate metabolites. These include 3-(4-isopropylphenyl)-1-methylurea, 3-(4-isopropylphenyl)-urea, 4-isopropylaniline (B126951), and 4-toluidine. nih.gov The cooperative action of different bacterial strains in a consortium can lead to a more complete and efficient degradation of the parent compound and its metabolites compared to the action of a single strain. nih.gov For instance, a microbial consortium was found to be significantly more effective at mineralizing Isoproturon in soil than a single Sphingomonas sp. strain, achieving 58.9%-67.5% mineralization compared to 17.4%-46.0% for the single strain over 46 days. nih.gov
Sphingobium sp. strain YBL2 has also been identified as an effective degrader of Isoproturon, breaking it down into intermediate metabolites such as 1-(4-isopropylphenyl)-3-methylurea (MDIPU), 1-(4-isopropylphenyl) urea (B33335) (DDIPU), and 4-isopropylaniline (4-IA). researchgate.net Bioaugmentation with a GFP-tagged derivative of this strain, YBL2-gfp, was shown to eliminate Isoproturon residues in potted soil within 21 days, thereby mitigating its toxicity to wheat plants. nih.gov
The degradation efficiency of these microorganisms is influenced by environmental factors such as pH and temperature. For example, Sphingomonas sp. strains exhibit a narrow optimal pH range of 7.0 to 7.5 for Isoproturon metabolism. nih.govresearchgate.net
Table 1: Microbial Strains Involved in Isoproturon Degradation
| Microbial Species/Consortium | Degradation Capability | Key Findings |
|---|---|---|
| Mixed culture (Sphingomonas sp. ISP1, Arthrobacter sp. ISP2, Acinetobacter baumannii 4IA, Pseudomonas sp. ISP3) | Complete degradation of 100 mg/L Isoproturon in 10 days. nih.gov | Inoculation into soil increased degradation rate by 51%. nih.gov |
| Sphingomonas sp. | Mineralization of Isoproturon. nih.govnih.gov | More effective as part of a microbial consortium. nih.gov |
| Sphingobium sp. YBL2 | Efficient degradation of Isoproturon and its metabolites. researchgate.netnih.gov | Bioaugmentation eliminated soil residues in 21 days. nih.gov |
Phytoremediation Potential Using Specific Plant Species
Phytoremediation, the use of plants to remove pollutants from the environment, presents a promising strategy for Isoproturon contamination. The efficacy of this approach can be significantly enhanced through genetic engineering.
Transgenic Arabidopsis thaliana plants expressing the human cytochrome P450-1A2 (CYP1A2) gene have demonstrated a high tolerance to Isoproturon. nih.govnih.govresearchgate.net These plants were able to metabolize the herbicide, showing vigorous growth even at high concentrations that significantly impaired the growth of wild-type plants. nih.govnih.govresearchgate.net This indicates the potential of using these transgenic plants for the detoxification of Isoproturon-contaminated sites.
Similarly, transgenic soybean (Glycine max L. 'Zhonghuang13') expressing the bacterial N-demethylase gene pdmAB from Sphingobium sp. strain YBL2 exhibited significant tolerance to Isoproturon and an enhanced ability to remove it from both water and soil. nih.govresearchgate.net These transgenic soybeans were able to remove 98% of Isoproturon from a water solution within 5 days and 84% from contaminated soil within 14 days. nih.govresearchgate.net The primary metabolite identified in this process was the less phytotoxic 3-(4-isopropylphenyl)-1-methylurea (MDIPU). nih.govresearchgate.net
Table 2: Phytoremediation of Isoproturon Using Transgenic Plants
| Plant Species | Transgene | Efficacy | Timeframe |
|---|---|---|---|
| Arabidopsis thaliana | Human Cytochrome P450-1A2 (CYP1A2) | High tolerance and metabolism of Isoproturon. nih.govnih.govresearchgate.net | - |
| Soybean (Glycine max) | Bacterial N-demethylase (pdmAB) | 98% removal from water. nih.govresearchgate.net | 5 days |
Integrated Remediation Technologies Combining Biological and Physicochemical Methods
The combination of biological and physicochemical methods in an integrated approach can lead to more efficient and complete remediation of Isoproturon-contaminated environments.
One such integrated approach involves the use of biobeds bioaugmented with specific microorganisms. In a study investigating the degradation of Isoproturon in biobeds, inoculation with the white-rot fungus Phanerochaete chrysosporium significantly enhanced the removal of the herbicide. researchgate.net After 100 days, the biobeds inoculated with the fungus showed over 99% degradation of Isoproturon, compared to 76% degradation in the non-inoculated control biobeds. researchgate.net This demonstrates the synergistic effect of a biologically active matrix (the biobed) and a specialized microorganism.
Efficacy and Feasibility Studies of Remediation in Contaminated Environments
Several studies have provided evidence for the efficacy and feasibility of the aforementioned remediation strategies in controlled and simulated environmental settings.
In a pot experiment, the bioaugmentation of soil with Sphingobium sp. strain YBL2-gfp led to the complete elimination of Isoproturon residues within 21 days. nih.gov This not only removed the contaminant but also alleviated its toxic effects on wheat growth, demonstrating the practical applicability of this approach in an agricultural context. nih.gov
The study utilizing a mixed bacterial culture for bioaugmentation reported a 51% increase in the degradation rate of Isoproturon in soil, a significant enhancement over the natural attenuation capacity of the soil. nih.gov Furthermore, the investigation into the efficacy of a microbial consortium versus a single Sphingomonas sp. strain showed that the consortium achieved a higher degree of mineralization (up to 67.5% versus a maximum of 46.0% for the single strain) over a 46-day period, indicating the superior performance of microbial consortia in soil remediation. nih.gov
Phytoremediation studies with transgenic soybean have demonstrated high removal efficiencies, with 98% of Isoproturon removed from water in 5 days and 84% from soil in 14 days. nih.govresearchgate.net These rapid removal rates highlight the potential of transgenic plants for the efficient cleanup of contaminated sites.
The integrated approach of bioaugmenting biobeds with Phanerochaete chrysosporium resulted in a degradation of over 99% of Isoproturon after 100 days, a marked improvement over the 76% degradation in the control. researchgate.net This suggests that combining microbial and physical remediation systems can be a highly effective strategy.
Table 3: Summary of Remediation Efficacy for Isoproturon
| Remediation Strategy | Organism/Technology | Contaminated Medium | Efficacy | Timeframe |
|---|---|---|---|---|
| Bioaugmentation | Mixed bacterial culture | Soil | 51% increase in degradation rate. nih.gov | - |
| Bioaugmentation | Sphingobium sp. strain YBL2-gfp | Soil | Complete elimination of residues. nih.gov | 21 days |
| Bioaugmentation | Microbial Consortium | Soil | 58.9% - 67.5% mineralization. nih.gov | 46 days |
| Phytoremediation | Transgenic Soybean (pdmAB) | Water | 98% removal. nih.govresearchgate.net | 5 days |
| Phytoremediation | Transgenic Soybean (pdmAB) | Soil | 84% removal. nih.govresearchgate.net | 14 days |
Future Research Directions and Emerging Trends
Advanced Omics Technologies in Understanding N-(4-chlorophenyl)-N'-(1-methylethyl)-urea Interactions
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to examine the intricate interactions between N-(4-chlorophenyl)-N'-(1-methylethyl)-urea and biological systems. nih.govnih.govtaylorfrancis.com These high-throughput platforms allow for a holistic view of the molecular responses of target weeds, non-target organisms, and microbial communities to herbicide exposure. icrisat.org
Genomics and Transcriptomics: These tools can identify genes and gene expression patterns associated with isoproturon (B30282) resistance in weeds, such as Phalaris minor (littleseed canarygrass). cambridge.org Understanding the genetic basis of resistance, often linked to metabolic degradation via enzymes like P-450 monooxygenases, is crucial for developing effective weed management strategies. cambridge.org Furthermore, transcriptomics can reveal how the herbicide affects gene expression in soil microorganisms, providing insights into its impact on soil health and biodegradation pathways.
Proteomics: This field focuses on the entire set of proteins in an organism. Proteomic analysis can identify the specific proteins, such as enzymes involved in photosynthesis (the target site for urea (B33335) herbicides) or detoxification pathways, that are affected by N-(4-chlorophenyl)-N'-(1-methylethyl)-urea. icrisat.orgherts.ac.uk This can elucidate the precise mechanisms of action and resistance.
Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can provide a snapshot of the physiological state of an organism exposed to the herbicide. nih.govresearchgate.net This can help identify biomarkers of exposure and toxic effects in non-target species and track the degradation products of isoproturon in the environment. nih.gov
The integration of these multi-omics datasets can create comprehensive models of how N-(4-chlorophenyl)-N'-(1-methylethyl)-urea interacts with the environment at a molecular level, paving the way for more targeted and sustainable herbicide use. taylorfrancis.com
Nanotechnology Applications in Herbicide Delivery or Remediation
Nanotechnology is an emerging field with significant potential to revolutionize how herbicides are applied and how their environmental residues are managed. researchgate.netjchemrev.com The goal is to enhance efficacy against target weeds while minimizing harm to non-target organisms and the wider environment. frontiersin.org
Nano-Encapsulation for Controlled Release: One of the most promising applications is the encapsulation of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea within nanoparticles. jchemrev.compreprints.org These "nano-herbicides" can be engineered for slow and controlled release of the active ingredient. institutoidv.org This approach offers several advantages:
Reduced Application Rates: Enhanced efficiency means less herbicide is needed to achieve the desired effect. preprints.org
Lower Environmental Contamination: Controlled release minimizes losses due to leaching, runoff, and volatilization. jchemrev.comfrontiersin.org
Increased Efficacy: Targeted delivery to the weed's roots or foliage can improve the herbicide's performance. frontiersin.orgazonano.com
Protection from Degradation: The nanoparticle shell can protect the active ingredient from premature degradation by UV light or microbes. jchemrev.com
Potential Materials for Herbicide Nano-encapsulation
| Material Type | Examples | Key Advantages |
|---|---|---|
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA), Poly(epsilon-caprolactone) (PCL) | Biodegradable, controlled release, protects active ingredient. frontiersin.orgpreprints.org |
| Liposomes | Phospholipid vesicles | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. researchgate.net |
| Nanoemulsions | Oil-in-water or water-in-oil droplets | High surface area, improved solubility of active ingredient. researchgate.net |
| Metal Nanoparticles | Zero-valent iron (nZVI), Silver nanoparticles | Primarily used for remediation due to catalytic properties. researchgate.netcluin.org |
Nanoremediation of Contaminated Sites: Nanoparticles, particularly nanoscale zero-valent iron (nZVI), are being explored for the remediation of soil and water contaminated with pesticides like isoproturon. cluin.orgunina.it These highly reactive nanoparticles can degrade the herbicide into less toxic compounds. researchgate.net This "nano-bioremediation" approach combines nanotechnology with biological processes to effectively clean up contaminated environments.
Interdisciplinary Approaches to Sustainable Agriculture and Environmental Management
Addressing the challenges posed by herbicides like N-(4-chlorophenyl)-N'-(1-methylethyl)-urea requires a move away from single-discipline solutions towards integrated, interdisciplinary approaches. tuiasi.roresearchgate.net Sustainable agriculture aims to balance productivity with environmental protection, economic viability, and social equity. iucn.org
Integrated Weed Management (IWM): This strategy is a cornerstone of sustainable agriculture and relies on a combination of methods rather than sole reliance on chemical control. cambridge.orgmdpi.com For managing weeds targeted by isoproturon, an IWM plan might include:
Cultural Practices: Crop rotation, adjusting planting times, selecting competitive crop varieties, and optimizing row spacing. cambridge.orgmdpi.com
Mechanical Control: Tillage or manual weeding where feasible. au.dk
Biological Control: Using natural enemies of the weeds. au.dk
Judicious Herbicide Use: Applying herbicides only when necessary, rotating herbicides with different modes of action to prevent resistance, and using the lowest effective rates. cambridge.orgawsjournal.org
Collaborative Research: Effective and sustainable management strategies are best developed through the collaboration of agronomists, ecologists, toxicologists, economists, and social scientists. tuiasi.ronih.gov This transdisciplinary approach ensures that solutions are not only scientifically sound but also practical and adoptable for farmers. nih.gov
Development of Predictive Models for Environmental Behavior and Ecotoxicity
Predictive models are essential tools for assessing the environmental risks of chemicals before and after they are widely used. imdea-agua.org By simulating the fate and effects of N-(4-chlorophenyl)-N'-(1-methylethyl)-urea, these models help regulators make informed decisions and guide the development of safer agricultural practices. researchgate.netresearchgate.net
Environmental Fate Modeling: These models predict how a chemical will move and persist in the environment. researchgate.net For isoproturon, models can estimate:
Persistence: Its half-life in different soil types and water bodies. wikipedia.orgnih.gov
Mobility: Its potential to leach into groundwater or move into surface water via runoff. nih.gov
Transformation: The formation and fate of its degradation products. nih.govwikipedia.org
Ecotoxicological Modeling: These models predict the potential effects of the herbicide on non-target organisms and ecosystems. univ-lyon1.fruniv-lyon1.fr
Toxicokinetic-Toxicodynamic (TK-TD) Models: These mechanistic models simulate the uptake, internal distribution, metabolism, and elimination of a chemical in an organism over time, linking the internal concentration to a toxic effect. ecotoxmodels.org This allows for predictions of toxicity under variable environmental exposure scenarios, which are more realistic than standard laboratory tests. ecotoxmodels.org
Species Sensitivity Distributions (SSDs): Statistical models that describe the variation in sensitivity to a chemical among different species within a community, helping to estimate the concentration that will protect most species. univ-lyon1.fr
The continuous development and validation of these models, using high-quality experimental data, are crucial for improving the accuracy of environmental risk assessments for herbicides like N-(4-chlorophenyl)-N'-(1-methylethyl)-urea. imdea-agua.orgrsc.org
Q & A
Basic: What are the established synthetic routes for preparing Urea, N-(4-chlorophenyl)-N'-(1-methylethyl)-, and what methodological considerations ensure reproducibility?
Answer:
The synthesis typically involves reacting substituted isocyanates with amines under controlled conditions. For example, a method analogous to describes reacting 4-chlorophenyl isocyanate with isopropylamine in an inert solvent (e.g., dichloromethane) under reflux, with a base like triethylamine to neutralize HCl byproducts . Key considerations include:
- Solvent purity : Anhydrous conditions prevent side reactions.
- Stoichiometry : A 1:1 molar ratio minimizes unreacted intermediates.
- Temperature control : Reflux at 40–60°C optimizes yield while avoiding decomposition.
Reproducibility requires strict adherence to reaction time (6–8 hours) and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this urea derivative?
Answer:
- NMR spectroscopy : H and C NMR confirm the urea backbone and substituents. For instance, the NH proton appears as a broad singlet (~8–10 ppm), while aromatic protons from the 4-chlorophenyl group resonate at 7.2–7.4 ppm .
- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z calculated for CHClNO) .
- FT-IR : Urea carbonyl stretching (~1640–1680 cm) and N-H stretches (~3300 cm) validate functional groups .
Advanced: How can mechanistic studies elucidate the regioselectivity of urea formation in this compound?
Answer:
Regioselectivity arises from steric and electronic factors. Computational methods (DFT calculations) can model transition states to predict preferential amine attack on the isocyanate electrophile. For example:
- Electrostatic potential maps : Identify electron-deficient carbons in the isocyanate group.
- Steric maps : Compare energy barriers for attack at different positions .
Experimental validation involves synthesizing isotopically labeled intermediates (e.g., N-labeled amines) and tracking bond formation via N NMR .
Advanced: What computational strategies predict the compound’s solubility and stability in biological matrices?
Answer:
- Molecular dynamics (MD) simulations : Simulate interactions with water or lipid bilayers to estimate logP values.
- Quantum mechanical (QM) calculations : Predict hydrolysis susceptibility by modeling urea bond dissociation energies .
- Hansen solubility parameters : Compare with solvents like DMSO or ethanol to optimize formulation .
Advanced: How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 1^11H NMR signals?
Answer:
Contradictions may arise from dynamic processes (e.g., hindered rotation of the urea group). Methodological approaches include:
- Variable-temperature NMR : Cooling to –40°C slows rotation, splitting signals into distinct peaks .
- X-ray crystallography : Resolve tautomeric forms or conformational isomers (e.g., ’s use of crystallography to confirm planar urea geometry) .
Basic: What in vitro assays assess the compound’s potential bioactivity (e.g., antimicrobial or enzyme inhibition)?
Answer:
- Microdilution assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution (MIC values) .
- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assay) quantify IC values .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity .
Advanced: How do structural modifications (e.g., halogen substitution) impact hydrogen-bonding capacity and crystallinity?
Answer:
- XRD analysis : Compare crystal packing of 4-chlorophenyl vs. 4-fluorophenyl analogs ( ) to identify halogen-bonding interactions .
- DSC/TGA : Measure melting points and thermal stability; chloro-substituents often enhance crystallinity via van der Waals interactions .
Advanced: What strategies optimize reaction yields when scaling up synthesis from milligram to gram quantities?
Answer:
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic reactions .
- Design of Experiments (DoE) : Statistically optimize variables (e.g., temperature, catalyst loading) using software like MODDE® .
Advanced: How does the compound’s electronic structure influence its reactivity in nucleophilic aromatic substitution?
Answer:
- Hammett substituent constants : The electron-withdrawing chloro group activates the phenyl ring for substitution.
- Frontier molecular orbital (FMO) analysis : Calculate LUMO locations to predict attack sites .
Advanced: What interdisciplinary approaches integrate this urea derivative into drug discovery pipelines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
